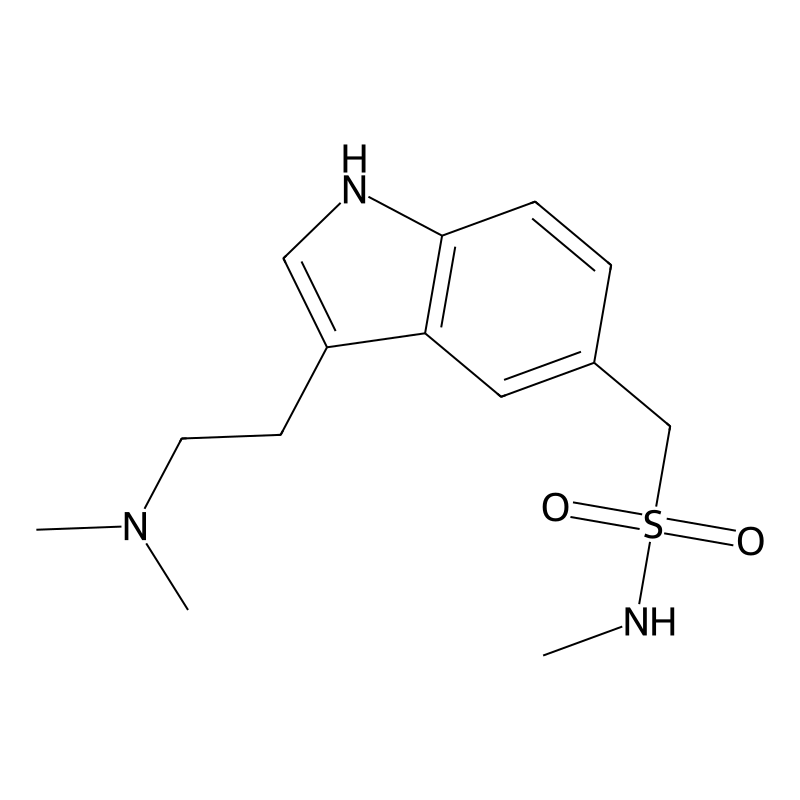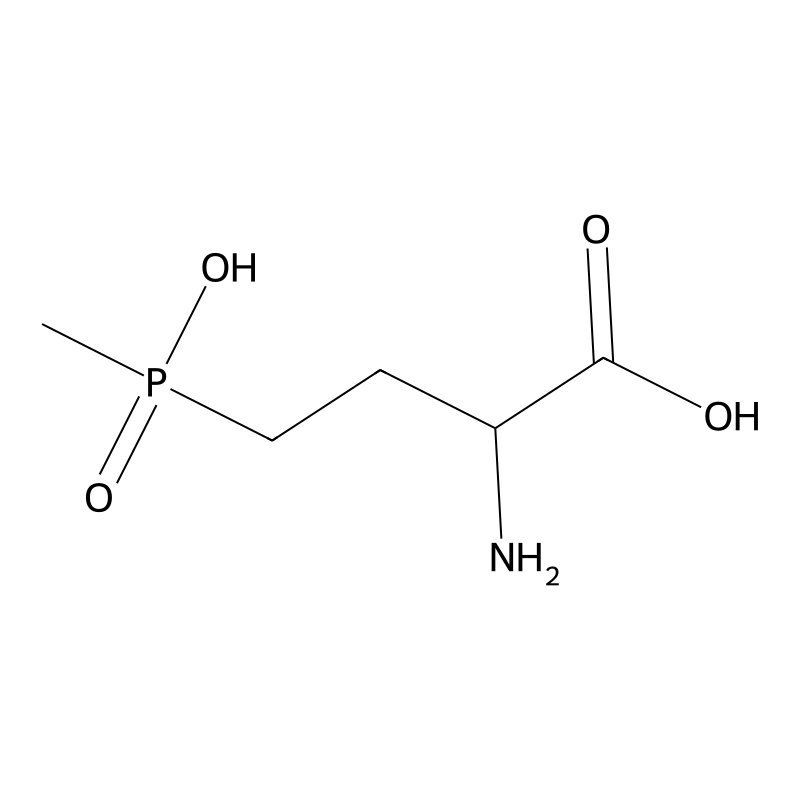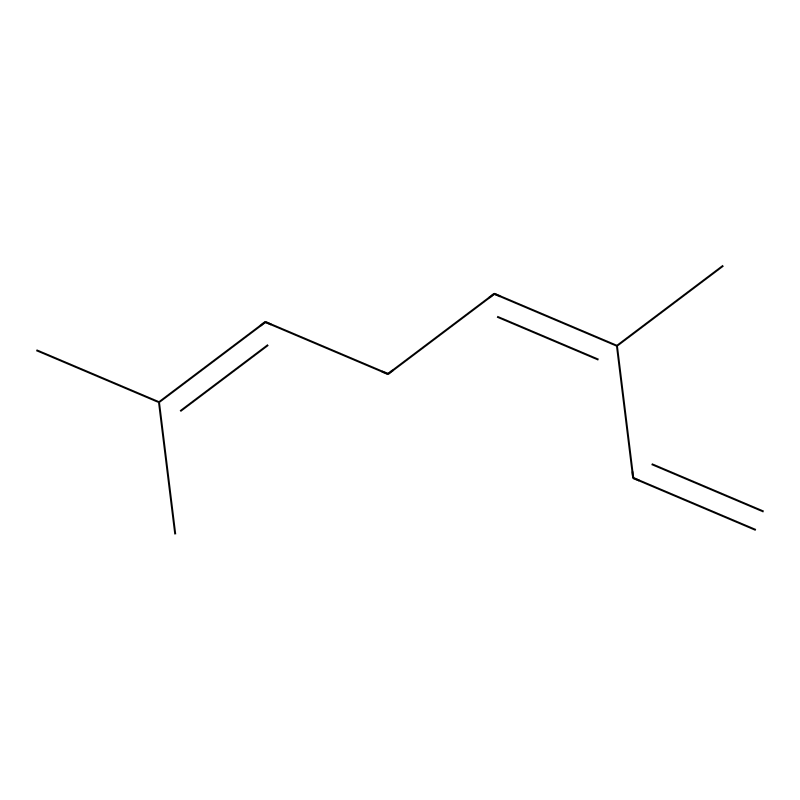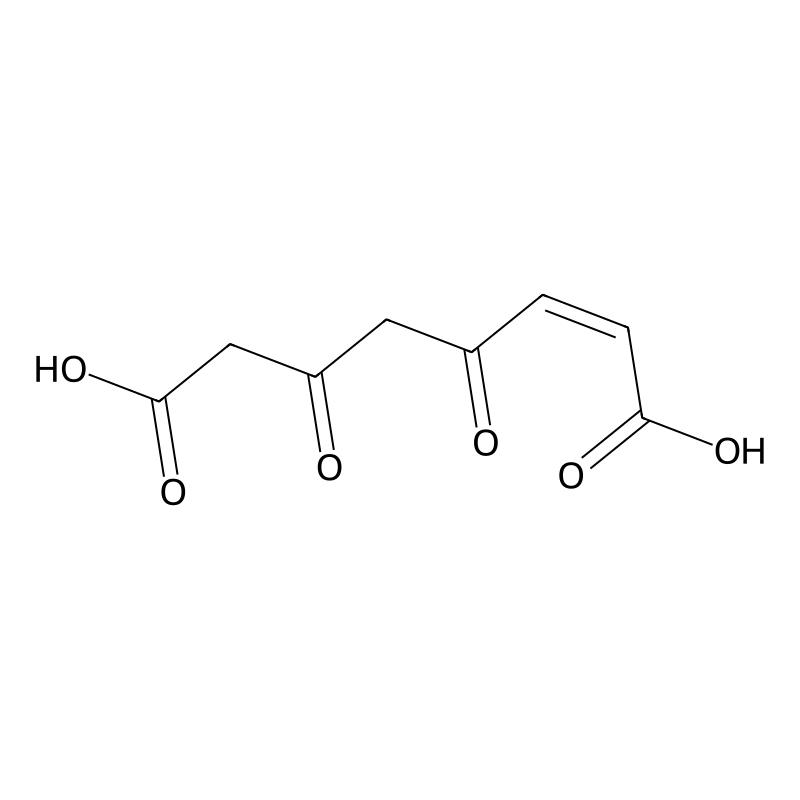N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Catalog No.
S2972555
CAS No.
1206993-43-2
M.F
C24H20ClN3OS
M. Wt
433.95
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1206993-43-2
Product Name
N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
IUPAC Name
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Molecular Formula
C24H20ClN3OS
Molecular Weight
433.95
InChI
InChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-8-3-2-4-9-21)30-16-23(29)27-20-7-5-6-19(25)14-20/h2-15H,16H2,1H3,(H,27,29)
InChI Key
SYCKUTMQOBMGNN-UHFFFAOYSA-N
SMILES
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Solubility
not available
N-(3-Chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic molecule containing several functional groups:
- A chlorophenyl ring (chlorine attached to a phenyl ring)
- An acetamide group (combination of an acetyl group and an amine)
- A thioether linkage (sulfur atom connecting two carbon chains)
- A substituted imidazole ring (five-membered aromatic ring with nitrogen atoms)
Molecular Structure Analysis
The key features of the molecule include:
- The presence of multiple aromatic rings (phenyl and imidazole) which can participate in various interactions like pi-pi stacking and hydrogen bonding.
- The thioether linkage, which can be a site for metabolic transformations.
- The acetamide group, a common functional group involved in hydrogen bonding and potentially contributing to its biological properties.
Physical And Chemical Properties Analysis
- It is likely a solid at room temperature due to the presence of multiple aromatic rings.
- It may have limited solubility in water due to the hydrophobic nature of the aromatic groups.
- The presence of the amide group suggests some solubility in polar organic solvents like ethanol or dimethylformamide.
- Wear gloves and eye protection when handling the compound.
- Work in a well-ventilated area.
- Dispose of the compound according to appropriate chemical waste disposal regulations.
XLogP3
6.1
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








